molecular formula C8H7NSSe B14603051 N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine CAS No. 60940-35-4

N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine

Katalognummer: B14603051
CAS-Nummer: 60940-35-4
Molekulargewicht: 228.19 g/mol
InChI-Schlüssel: HJGQKVUBJVPTRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine is a complex organic compound that features a unique bicyclic structure incorporating sulfur and selenium atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the bicyclic structure .

Industrial Production Methods

scaling up the laboratory synthesis methods with optimized reaction conditions and continuous flow processes could be potential approaches for industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or selenoxides, while reduction could lead to the formation of simpler bicyclic compounds .

Wissenschaftliche Forschungsanwendungen

N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine has several scientific research applications:

Wirkmechanismus

The mechanism by which N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine exerts its effects involves its interaction with molecular targets through its sulfur and selenium atoms. These interactions can influence various biochemical pathways, potentially leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine is unique due to its specific combination of sulfur and selenium atoms within a bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

60940-35-4

Molekularformel

C8H7NSSe

Molekulargewicht

228.19 g/mol

IUPAC-Name

N-methyl-2,1-benzothiaselenol-3-imine

InChI

InChI=1S/C8H7NSSe/c1-9-8-6-4-2-3-5-7(6)11-10-8/h2-5H,1H3

InChI-Schlüssel

HJGQKVUBJVPTRP-UHFFFAOYSA-N

Kanonische SMILES

CN=C1C2=CC=CC=C2[Se]S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.